Cas no 928-17-6 (3-HYDROXYHEXADECANOIC ACID)
3-HYDROXYHEXADECANOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 3-HYDROXYHEXADECANOIC ACID
- DL-β-Hydroxypalmitic acid
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-tetradecoxyfur
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-tetradecoxyfuran-2-carbothioate
- DTXSID80946831
- CHEBI:37248
- AKOS024438254
- 20595-04-4
- BP-29862
- NSC179484
- PD044275
- DL- beta -Hydroxypalmitic acid
- 3-HYDROXYHEXADECANOICACID
- NSC-179484
- Q27117078
- 928-17-6
- FT-0633110
- MFCD00171638
- (+/-)-3-hydroxyhexadecanoic acid
- DL-(2)-Hydroxypalmitic acid
- SCHEMBL310976
- F87673
- DL--Hydroxypalmitic acid
- DL-beta-Hydroxypalmitic acid, >=98%
- AS-59627
- beta-Hydroxypalmitic acid
- 3-Hydroxypalmitic acid
- A929893
- LMFA01050188
- 2398-34-7
- A9897684-CABA-4D85-8749-EF6BF75EB0A0
- DL-.beta.-Hydroxypalmitic acid
- Hexadecanoic acid, 3-hydroxy-, (A+/-)-
- 3-?Hydroxy-hexadecanoic Acid
- 3-hydroxy-hexadecanoic acid
- beta-Hydroxyhexadecanoic acid
- Hexadecanoic acid, 3-hydroxy-
- Hexadecanoic acid,3-hydroxy-
- CAA39834
- DL-beta-Hydroxypalmitic acid
- Hexadecanoic acid, 3-hydroxy-, (+/-)-
- ?-HYDROXYHEXADECANOIC ACID
- HY-131643
- DB-057332
- CS-0138121
-
- Inchi: 1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
- InChI Key: CBWALJHXHCJYTE-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)CCCCCCCCCCCCC
Computed Properties
- Exact Mass: 272.23500
- Monoisotopic Mass: 272.23514488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 24
- Heavy Atom Count: 70
- Rotatable Bond Count: 35
- Complexity: 1780
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 2.4
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: Not determined
- PSA: 57.53000
- LogP: 4.52310
- Solubility: Not determined
3-HYDROXYHEXADECANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H275081-25mg |
3-HYDROXYHEXADECANOIC ACID |
928-17-6 | ≥98% | 25mg |
¥1422.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04291-10mg |
3-Hydroxyhexadecanoic Acid |
928-17-6 | ≥98% | 10mg |
¥1788.0 | 2024-07-18 | |
| A2B Chem LLC | AH81663-5mg |
Hexadecanoic acid, 3-hydroxy-, (±)- |
928-17-6 | 95% | 5mg |
$75.00 | 2025-06-19 | |
| A2B Chem LLC | AH81663-25mg |
Hexadecanoic acid, 3-hydroxy-, (±)- |
928-17-6 | 95% | 25mg |
$224.00 | 2025-06-19 | |
| A2B Chem LLC | AH81663-50mg |
Hexadecanoic acid, 3-hydroxy-, (±)- |
928-17-6 | 95% | 50mg |
$406.00 | 2025-06-19 | |
| A2B Chem LLC | AH81663-100mg |
Hexadecanoic acid, 3-hydroxy-, (±)- |
928-17-6 | 95% | 100mg |
$677.00 | 2025-06-19 | |
| A2B Chem LLC | AH81663-250mg |
Hexadecanoic acid, 3-hydroxy-, (±)- |
928-17-6 | 95% | 250mg |
$898.00 | 2025-06-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214928-10 mg |
DL-β-Hydroxypalmitic acid, |
928-17-6 | ≥98% | 10mg |
¥647.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214928A-100 mg |
DL-β-Hydroxypalmitic acid, |
928-17-6 | ≥98% | 100MG |
¥2,256.00 | 2023-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H275081-100mg |
3-HYDROXYHEXADECANOIC ACID |
928-17-6 | ≥98% | 100mg |
¥4559.90 | 2023-09-02 |
3-HYDROXYHEXADECANOIC ACID Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-HYDROXYHEXADECANOIC ACID
3-HYDROXYHEXADECANOIC ACID (CAS No. 928-17-6): A Comprehensive Overview
3-Hydroxyhexadecanoic acid, identified by its CAS number 928-17-6, is a significant compound in the field of organic chemistry and biochemistry. This linear saturated hydroxy fatty acid has garnered attention due to its diverse applications and potential in various scientific domains. Its unique structural properties, characterized by a hydroxyl group at the third carbon position of a hexadecanoic acid chain, make it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.
The chemical formula of 3-Hydroxyhexadecanoic acid is C₁₆H₃₂O₃, reflecting its molecular composition. This compound is white to off-white crystalline solid at room temperature, with a melting point that typically ranges between 60-65°C. Its solubility profile is limited in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various chemical reactions and formulations.
In recent years, 3-Hydroxyhexadecanoic acid has been extensively studied for its potential applications in pharmaceuticals, materials science, and industrial chemistry. One of the most compelling areas of research involves its role as a precursor in the synthesis of biodegradable polymers. These polymers are increasingly sought after due to their environmental benefits and biocompatibility, making them suitable for applications in packaging, medical devices, and sustainable materials.
Moreover, the biological significance of 3-Hydroxyhexadecanoic acid has not been overlooked. Studies have suggested that this compound may play a role in metabolic pathways and cellular processes. For instance, it has been implicated in the biosynthesis of certain lipids and may serve as a signaling molecule in cellular communication. The hydroxyl group at the third carbon position is particularly noteworthy, as it can influence the compound's reactivity and interactions with biological molecules.
Recent advancements in analytical chemistry have enabled more precise characterization of 3-Hydroxyhexadecanoic acid. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to elucidate its molecular structure and dynamics. These methods have provided valuable insights into how the compound behaves under different conditions and how it interacts with other molecules.
The pharmaceutical industry has also shown interest in 3-Hydroxyhexadecanoic acid due to its potential therapeutic applications. Researchers are exploring its use as an intermediate in the synthesis of drugs targeting various diseases. For example, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial properties. The ability to modify its structure allows for the development of novel compounds with tailored biological activities.
In materials science, 3-Hydroxyhexadecanoic acid has been utilized in the development of advanced coatings and adhesives. Its unique chemical properties enable the creation of materials with enhanced durability and functionality. Additionally, its biodegradability makes it an attractive option for environmentally friendly products that minimize ecological impact.
The industrial applications of 3-Hydroxyhexadecanoic acid extend beyond pharmaceuticals and materials science. It serves as a key component in various chemical processes, including esterification reactions that produce biofuels and lubricants. These applications highlight the compound's versatility and its importance in sustainable industrial practices.
The synthesis of 3-Hydroxyhexadecanoic acid has been optimized through various methodologies to improve yield and purity. Chemical synthesis routes involve reactions such as hydroformylation followed by hydrolysis or oxidation processes that introduce the hydroxyl group at the desired position. Alternatively, biotechnological approaches using microbial fermentation have been explored to produce this compound more efficiently and sustainably.
Ongoing research continues to uncover new possibilities for 3-Hydroxyhexadecanoic acid. Investigations into its role in drug delivery systems have shown promise for targeted therapies that enhance treatment efficacy while minimizing side effects. Furthermore, studies on its interactions with other biomolecules may lead to breakthroughs in understanding complex biological pathways.
The future prospects for 3-Hydroxyhexadecanoic acid are bright, with potential applications emerging across multiple scientific disciplines. As research progresses, new uses will likely be discovered, further solidifying its importance as a versatile and valuable compound. The combination of its chemical properties and biological relevance positions it as a cornerstone in modern scientific exploration.
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